3-(4-fluorophenyl)-N-(3-nitrophenyl)-1-phenylpyrazole-4-carboxamide
Overview
Description
3-(4-fluorophenyl)-N-(3-nitrophenyl)-1-phenylpyrazole-4-carboxamide is a complex organic compound that features a pyrazole ring substituted with fluorophenyl, nitrophenyl, and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-fluorophenyl)-N-(3-nitrophenyl)-1-phenylpyrazole-4-carboxamide typically involves multi-step organic reactionsFor instance, the synthesis might involve the reaction of 4-fluorophenylhydrazine with ethyl acetoacetate to form the pyrazole ring, followed by nitration and subsequent coupling with phenyl isocyanate to introduce the nitrophenyl and phenyl groups .
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and automated synthesis equipment to ensure consistent production quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-(4-fluorophenyl)-N-(3-nitrophenyl)-1-phenylpyrazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The fluorine atom can be substituted with other groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas with a palladium catalyst for reduction reactions, and nucleophiles such as amines for substitution reactions. Typical conditions might involve elevated temperatures and pressures to facilitate these transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amino derivative, while substitution of the fluorine atom could yield a variety of substituted pyrazole derivatives .
Scientific Research Applications
3-(4-fluorophenyl)-N-(3-nitrophenyl)-1-phenylpyrazole-4-carboxamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe in biochemical assays to study enzyme interactions.
Mechanism of Action
The mechanism of action of 3-(4-fluorophenyl)-N-(3-nitrophenyl)-1-phenylpyrazole-4-carboxamide involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain enzymes or receptors, potentially inhibiting or modulating their activity. The exact pathways and targets would depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- (4-fluorophenyl)(3-nitrophenyl)methanone
- 4-chloro-3-nitrophenyl)(4-fluorophenyl)methanone
Uniqueness
3-(4-fluorophenyl)-N-(3-nitrophenyl)-1-phenylpyrazole-4-carboxamide is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds might not be as effective .
Properties
IUPAC Name |
3-(4-fluorophenyl)-N-(3-nitrophenyl)-1-phenylpyrazole-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15FN4O3/c23-16-11-9-15(10-12-16)21-20(14-26(25-21)18-6-2-1-3-7-18)22(28)24-17-5-4-8-19(13-17)27(29)30/h1-14H,(H,24,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGELYSTWNNBICT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=C(C=C3)F)C(=O)NC4=CC(=CC=C4)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15FN4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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